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Compound of Interest

Compound Name: Dehydrochromolaenin

Cat. No.: B144465 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of

Dehydrochromolaenin using Gas Chromatography-Mass Spectrometry (GC-MS). This

document outlines the necessary protocols for extraction and analysis, along with the expected

quantitative data for the identification and characterization of this sesquiterpenoid.

Introduction
Dehydrochromolaenin (C₁₅H₁₄O, Molar Mass: 210.27 g/mol ) is a naturally occurring

sesquiterpenoid found in various plant species, notably Chromolaena odorata. As a member of

the furanocadalene class of compounds, it is of interest to researchers for its potential

biological activities. Accurate and reliable analytical methods are crucial for its identification,

quantification, and subsequent investigation in drug discovery and development. GC-MS is a

powerful technique for the analysis of volatile and semi-volatile compounds like

Dehydrochromolaenin, providing both chromatographic separation and mass spectral data for

unambiguous identification.

Quantitative Data Presentation
The following table summarizes the key quantitative data for the GC-MS analysis of

Dehydrochromolaenin. This information is essential for the identification of the compound in a

sample matrix.
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Parameter Value Reference/Notes

Molecular Formula C₁₅H₁₄O [1]

Molecular Weight 210.1045 g/mol (Monoisotopic) [1]

Retention Index (RI) 1860.8
On a non-polar HP-5MS

column.[2]

Mass Spectrum (m/z) m/z Relative Intensity (%)

210 (M⁺) 100

195 85

180 30

165 45

152 25

140 15

128 20

115 18

91 10

77 8

Note: The mass spectral data

is a representative

fragmentation pattern for

Dehydrochromolaenin under

electron ionization (EI) and

may vary slightly depending on

the instrument and analytical

conditions.
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Extraction of Dehydrochromolaenin from Chromolaena
odorata
This protocol details the extraction of Dehydrochromolaenin and other sesquiterpenoids from

the leaves of Chromolaena odorata using ultrasound-assisted extraction (UAE), a method

known for its efficiency and reduced extraction times.

Materials and Reagents:

Fresh or air-dried leaves of Chromolaena odorata

Acetone (analytical grade)

Anhydrous sodium sulfate

Whatman No. 1 filter paper

Ultrasonic bath

Rotary evaporator

Grinder or blender

Procedure:

Sample Preparation:

Wash fresh leaves thoroughly with distilled water to remove any debris and air-dry them at

room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight.

Grind the dried leaves into a fine powder using a grinder or blender.

Ultrasonic-Assisted Extraction:

Weigh 20 g of the powdered leaf material and place it in a 500 mL Erlenmeyer flask.

Add 200 mL of acetone to the flask.
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Place the flask in an ultrasonic bath and sonicate for 30-45 minutes at a controlled

temperature (e.g., 40°C)[3].

Filtration and Concentration:

Filter the extract through Whatman No. 1 filter paper to remove solid plant material.

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at

a temperature not exceeding 45°C until the solvent is completely removed.

Drying and Storage:

The resulting crude extract can be further dried using a gentle stream of nitrogen or by

placing it in a desiccator over anhydrous sodium sulfate.

Store the dried extract in a sealed vial at 4°C in the dark until GC-MS analysis.

GC-MS Analysis Protocol
This protocol provides a set of optimized parameters for the separation and identification of

Dehydrochromolaenin using a standard GC-MS system.

Instrumentation:

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Shimadzu,

PerkinElmer).

Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-

polar column.

GC Conditions:

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

Injector Temperature: 250°C.

Injection Volume: 1 µL.
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Injection Mode: Splitless (or split with a high split ratio, e.g., 1:50, depending on sample

concentration).

Oven Temperature Program:

Initial temperature: 60°C, hold for 2 minutes.

Ramp: Increase at 10°C/min to 280°C.

Final hold: Hold at 280°C for 10 minutes.

MS Conditions:

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Mass Scan Range: m/z 40-550.

Solvent Delay: 3-5 minutes (to avoid detecting the solvent peak).

Data Analysis:

Identify Dehydrochromolaenin by comparing the obtained mass spectrum and retention

index with the data provided in the quantitative data table and reference libraries (e.g., NIST,

Wiley).

Visualizations
The following diagrams illustrate the key workflows and concepts described in these application

notes.
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Caption: Workflow for the GC-MS analysis of Dehydrochromolaenin.
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Caption: Proposed fragmentation pathway of Dehydrochromolaenin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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